molecular formula C16H16FIN4O2 B8812022 (E)-N'-(1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide

(E)-N'-(1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide

Cat. No. B8812022
M. Wt: 442.23 g/mol
InChI Key: GKWAQSJPMOCJHR-UHFFFAOYSA-N
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Patent
US08835443B2

Procedure details

Under a nitrogen atmosphere, to 6-amino-3-cyclopropyl-1-(2-fluoro-4-iodo-phenyl)-1H-pyrimidine-2,4-dione 75 (178 g) were added N,N-dimethylformamide (356 ml) and N,N-dimethylformamide dimethylacetal (178 ml), and the mixture was stirred at room temperature for 2 hrs. Isopropanol (178 ml) was added with stirring at room temperature, and water (1068 ml) was added dropwise. The mixture was stirred at room temperature for 2 hrs, and the precipitated crystals were collected by filtration and dried to give N′-[1-cyclopropyl-3-(2-fluoro-4-iodo-phenyl)-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl]-N,N-dimethyl-formamidine 76 (188 g, yield 92%) as yellow crystals.
Quantity
178 g
Type
reactant
Reaction Step One
Quantity
356 mL
Type
reactant
Reaction Step One
Quantity
178 mL
Type
reactant
Reaction Step One
Quantity
178 mL
Type
reactant
Reaction Step Two
Name
Quantity
1068 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([I:14])=[CH:10][C:9]=2[F:15])[C:6](=[O:16])[N:5]([CH:17]2[CH2:19][CH2:18]2)[C:4](=[O:20])[CH:3]=1.[CH3:21][N:22]([CH3:25])[CH:23]=O.COC(OC)N(C)C.C(O)(C)C>O>[CH:17]1([N:5]2[C:4](=[O:20])[CH:3]=[C:2]([N:1]=[CH:21][N:22]([CH3:25])[CH3:23])[N:7]([C:8]3[CH:13]=[CH:12][C:11]([I:14])=[CH:10][C:9]=3[F:15])[C:6]2=[O:16])[CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
178 g
Type
reactant
Smiles
NC1=CC(N(C(N1C1=C(C=C(C=C1)I)F)=O)C1CC1)=O
Name
Quantity
356 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
178 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
178 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
1068 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring at room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Measurements
Type Value Analysis
AMOUNT: MASS 188 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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